![molecular formula C16H13ClF2N2OS B5057160 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B5057160.png)
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and has been used for decades in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and gout.
Mechanism of Action
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride reduces pain and inflammation.
Biochemical and Physiological Effects:
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to reduce the levels of beta-amyloid in the brain. 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is its well-established safety profile. It has been used for decades in the treatment of various diseases, and its safety and efficacy have been well-documented. However, one limitation of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is its potential for gastrointestinal side effects, such as stomach ulcers and bleeding. This can limit its use in certain patient populations.
Future Directions
There are a number of potential future directions for the study of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of research is the development of new formulations of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride that can reduce the risk of gastrointestinal side effects. Finally, there is a need for further studies to determine the long-term safety and efficacy of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride in various patient populations.
Synthesis Methods
The synthesis of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves the reaction of 4-chloro-2,6-difluorobenzonitrile with 4-methoxyaniline in the presence of a base to form a thiazole ring. The resulting compound is then hydrolyzed to form 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride. This synthesis method is relatively simple and efficient, making it a popular choice for the production of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride.
Scientific Research Applications
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride can reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS.ClH/c1-21-12-5-3-11(4-6-12)19-16-20-15(9-22-16)13-7-2-10(17)8-14(13)18;/h2-9H,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVPZSTYMFQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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